3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
“3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1784389-77-0 . It has a molecular weight of 232.03 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-cyclopropylisoxazole-4-carboxylic acid . The InChI code is 1S/C7H6BrNO3/c8-6-4 (7 (10)11)5 (12-9-6)3-1-2-3/h3H,1-2H2, (H,10,11) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 346.1±42.0 °C and a predicted density of 1.899±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is involved in the synthesis of various biologically active compounds. For instance, it can be used in the synthesis of triazole-based scaffolds, which are significant in the preparation of peptidomimetics and biologically active compounds (Ferrini et al., 2015).
- This compound also plays a role in the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles, which have demonstrated potential as anticancer agents (Bhat et al., 2004).
- It can be a key component in the synthesis of complex, fully substituted and functionalized 4-aminooxazoles, showcasing its versatility in chemical reactions (Gillie et al., 2016).
Applications in Biological Research
- This compound derivatives have been studied for their antioxidant properties. For instance, derivatives such as 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles showed significant antioxidant activity (Pirbasti et al., 2016).
- The compound is also involved in the synthesis of bromophenol derivatives, which have been tested as inhibitors of the carbonic anhydrase enzyme, showing promising results (Boztaş et al., 2015).
Contribution to Drug Synthesis
- While information specific to drug use and dosage is excluded as per request, it's noteworthy that derivatives of this compound have been synthesized for potential use in pharmaceuticals, such as in the development of quinolone antibacterials (Turner & Suto, 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, which are attributed to their interactions with various cellular targets .
Biochemical Analysis
Biochemical Properties
The weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .
Molecular Mechanism
It is known that isoxazoles can undergo reactions at the benzylic position via free radical pathways . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPASSSMHUJGVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784389-77-0 |
Source
|
Record name | 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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